6,8-dibromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6,8-dibromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is a quinoline derivative with the molecular formula C12H15Br2N and a molecular weight of 333.067.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-dibromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline typically involves the bromination of 2,2,4-trimethyl-3,4-dihydro-1H-quinoline. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
6,8-dibromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, which can replace the bromine atoms under suitable conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups, while oxidation reactions can produce quinoline derivatives with additional oxygen-containing groups.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound has shown potential in biological studies, particularly in the context of cancer research.
Medicine: Its derivatives have been evaluated for their anticancer properties, especially in breast cancer cell lines.
Industry: The compound’s unique structure makes it a candidate for various industrial applications, including the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6,8-dibromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline is not fully understood. studies suggest that its derivatives may interact with specific molecular targets, such as enzymes involved in cancer cell proliferation . The compound’s bromine atoms and quinoline core likely play a role in its biological activity, potentially through interactions with cellular proteins and DNA.
Comparison with Similar Compounds
Similar Compounds
6,8-Dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones: These compounds have been studied for their anticancer properties and share a similar quinoline core.
2,2,4-Trimethyl-1,2,3,4-tetrahydroquinoline: This compound is structurally similar but lacks the bromine atoms, which may affect its reactivity and applications.
Uniqueness
6,8-dibromo-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of two bromine atoms at positions 6 and 8, which can significantly influence its chemical reactivity and biological activity
Properties
IUPAC Name |
6,8-dibromo-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Br2N/c1-7-6-12(2,3)15-11-9(7)4-8(13)5-10(11)14/h4-5,7,15H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCBVJDRVZZSFLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(NC2=C1C=C(C=C2Br)Br)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Br2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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